BIS THF HNS Derivative 3

Catalog No.
S13939354
CAS No.
M.F
C11H13NO7
M. Wt
271.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIS THF HNS Derivative 3

Product Name

BIS THF HNS Derivative 3

IUPAC Name

[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1

InChI Key

VCFNCYVHQSHFRH-FWWHASMVSA-N

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O

BIS THF HNS Derivative 3, with the Chemical Abstracts Service number 799241-86-4, is a notable compound in the field of biomedical research. It has a molecular formula of C11H13NO7C_{11}H_{13}NO_7 and a molecular weight of 271.23 g/mol . This compound is primarily recognized for its application in studying cancer and other biological processes due to its unique chemical structure, which facilitates interactions with biological macromolecules.

, particularly those involving the formation of stable amide bonds. It is known to react with primary amines under mild conditions to yield stable products, making it suitable for bioconjugation applications. The compound can be synthesized through a reaction involving N-hydroxysuccinimide and acid chlorides, leading to the formation of NHS esters that are highly reactive towards amines .

General Reaction Scheme

  • Formation of NHS Ester:
    • N-hydroxysuccinimide is reacted with an acid chloride (e.g., succinyl chloride) in the presence of a base like triethylamine.
    • The reaction yields a bis-NHS ester derivative, which can further react with amines to form stable amides.

BIS THF HNS Derivative 3 exhibits significant biological activity, particularly in cancer research. Its ability to form stable conjugates with proteins and peptides allows researchers to study various biological pathways and mechanisms involved in tumor development and progression. The compound's biocompatibility enhances its utility in therapeutic applications, including drug delivery systems and imaging agents .

The synthesis of BIS THF HNS Derivative 3 typically involves the following steps:

  • Preparation of N-Hydroxysuccinimide Ester:
    • Dissolve N-hydroxysuccinimide in dry tetrahydrofuran.
    • Add triethylamine followed by dropwise addition of an appropriate acid chloride.
    • Stir the mixture at room temperature until complete.
  • Isolation:
    • Evaporate the solvent under vacuum.
    • Purify the residue through recrystallization or chromatography to obtain pure BIS THF HNS Derivative 3 .

BIS THF HNS Derivative 3 has several applications, including:

  • Bioconjugation: Used for attaching biomolecules like antibodies or peptides for targeted therapy.
  • Imaging Agents: Can be utilized in radiolabeling for imaging techniques such as positron emission tomography (PET).
  • Drug Delivery: Serves as a linker in drug delivery systems to enhance therapeutic efficacy against cancer .

Interaction studies involving BIS THF HNS Derivative 3 focus on its reactivity with various biomolecules. The compound's ability to form stable conjugates with proteins makes it an excellent candidate for studying protein interactions and dynamics within cellular environments. Research indicates that the compound can facilitate targeted delivery of therapeutic agents by enhancing their stability and bioavailability .

BIS THF HNS Derivative 3 shares structural similarities with several other compounds, particularly those that contain N-hydroxysuccinimide functionalities. Here are some similar compounds:

Compound NameCAS NumberKey Features
BIS THF NHS Derivative 2799241-85-3Similar reactivity profile; used in bioconjugation
BIS THF HNS Derivative 111161570Related structure; potential applications in drug delivery
NHS-Functionalized THP DerivativeNot specifiedUsed for PET imaging; highlights versatility in conjugation chemistry

Uniqueness

BIS THF HNS Derivative 3 is distinguished by its specific chemical structure that allows for efficient bioconjugation under mild conditions without compromising the integrity of sensitive biomolecules. Its applications in both therapeutic and diagnostic fields set it apart from other derivatives .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

7

Exact Mass

271.06920175 g/mol

Monoisotopic Mass

271.06920175 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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